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molecular formula C8H14O2 B1580847 Methyl 3,3-dimethylpent-4-enoate CAS No. 63721-05-1

Methyl 3,3-dimethylpent-4-enoate

Cat. No. B1580847
M. Wt: 142.2 g/mol
InChI Key: MKLKDUHMZCIBSJ-UHFFFAOYSA-N
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Patent
US04374264

Procedure details

A mixture of trimethyl orthoacetate (120 g; 1 mole) and orthophosphoric acid (1.5 g; 0.015 mole) was placed in a flask equipped with a stirrer and a vacuum-jacketed fractionating column and the mixture was heated, with stirring to a temperature of 110° C. 3-Methylbut-2-enol (21.5 g; 0.25 mole) was added dropwise to the hot reaction mixture over a period of 1 hour during which time the methanol formed was collected by distillation. On completion of the addition the reaction mixture was heated at a temperature of 110° C. for a further period of 1 hour with collection of methanol by distillation. Portion (72 g; 0.6 mole) of the excess trimethyl orthoacetate was then distilled from the reaction mixture, the distillation being continued until the reaction mixture reached a temperature of 140°-145° C. The reaction mixture was then heated to a temperature of 140°-145° C. for a period of 1.5 hours, the remaining excess trimethyl orthoacetate being allowed to condense and return to the reaction mixture. The product was then distilled to separate the remaining excess trimethyl orthoacetate and to give methyl 3,3-dimethylpent-4-enoate (29.4 g; 82.8%), bp 70° C. at 60 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC)([O:5][CH3:6])([O:3]C)[CH3:2].[CH3:9][C:10]([CH3:14])=[CH:11][CH2:12]O>P(=O)(O)(O)O.CO>[CH3:9][C:10]([CH3:14])([CH:11]=[CH2:12])[CH2:2][C:1]([O:5][CH3:6])=[O:3]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(OC)(OC)OC
Name
Quantity
1.5 g
Type
catalyst
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
CC(=CCO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
72 g
Type
reactant
Smiles
C(C)(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring to a temperature of 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a vacuum-jacketed fractionating column and the mixture was heated
CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
was collected by distillation
ADDITION
Type
ADDITION
Details
On completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at a temperature of 110° C. for a further period of 1 hour with collection of methanol by distillation
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
a temperature of 140°-145° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to a temperature of 140°-145° C. for a period of 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the remaining excess trimethyl orthoacetate being allowed to condense
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled
CUSTOM
Type
CUSTOM
Details
to separate the remaining excess trimethyl orthoacetate

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)OC)(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: PERCENTYIELD 82.8%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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